

(+)-Butaclamol Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: (+)-Butaclamol hydrochloride

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Abstract

(+)-Butaclamol hydrochloride is a potent antipsychotic agent belonging to the dibenzocycloheptene class of compounds. It is recognized for its high affinity and stereospecific antagonism of dopamine D2 receptors, a key mechanism in the treatment of psychosis.[1][2] This technical guide provides an in-depth overview of the chemical properties and stability of **(+)-Butaclamol hydrochloride**, offering critical data and methodologies essential for its handling, formulation, and development in a research and pharmaceutical setting.

Chemical and Physical Properties

(+)-Butaclamol hydrochloride is typically encountered as a white to off-white crystalline powder.[1] Its hydrochloride salt form is utilized to improve its stability and solubility, which is crucial for its application in biological studies.[1]

Table 1: Physicochemical Properties of **(+)-Butaclamol Hydrochloride**

Property	Value	Source
Molecular Formula	C ₂₅ H ₃₁ NO·HCl	[3]
Molecular Weight	397.98 g/mol	[3]
CAS Number	55528-07-9	[4][5]
Appearance	White to off-white crystalline powder	[1]
pKa	7.15 (uncorrected for ionic strength)	[2]
Solubility		
in Water	0.25 mg/mL	[4]
at pH 7.4	59.3 µg/mL	[5]
in Ethanol	1 mg/mL	[4]
in Alcohol-Water Mixtures	Soluble	[4]
in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin	5.4 mg/mL	[4]
in DMSO	Soluble	[6]

Stability Profile

The stability of a drug substance is a critical factor in its development, ensuring its safety and efficacy over time. While specific degradation kinetics for **(+)-Butaclamol hydrochloride** are not extensively published, general stability information and recommended storage conditions are available. The hydrochloride salt form contributes to its overall stability.[1]

Table 2: Stability and Storage of **(+)-Butaclamol Hydrochloride**

Condition	Recommendation	Source
Storage Temperature (Powder)	-20°C for long-term (3 years), 4°C for short-term (2 years)	[7]
Storage (In Solvent)	-80°C (6 months), -20°C (1 month)	[7]
Light Sensitivity	Photostability testing is recommended as part of stress testing for drug substances.[8]	
pH Stability	Susceptibility to hydrolysis across a wide pH range should be evaluated.[8]	
Oxidation	Susceptibility to oxidation should be evaluated as part of stress testing.[8]	
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents.	[7]
Hazardous Decomposition	Under fire conditions, may decompose and emit toxic fumes.	[7]

Experimental Protocols

Detailed experimental protocols for determining the chemical properties and stability of **(+)-Butaclamol hydrochloride** are crucial for consistent and reliable data generation. The following sections outline standardized methodologies.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9]

Objective: To determine the saturation concentration of **(+)-Butaclamol hydrochloride** in water at a specified temperature.

Materials:

- **(+)-Butaclamol hydrochloride** powder
- Purified water (e.g., Milli-Q or equivalent)
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- Add an excess amount of **(+)-Butaclamol hydrochloride** to a vial containing a known volume of purified water. The excess solid should be clearly visible.
- Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).
- Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.^[10]
- After equilibration, allow the vials to stand to let the excess solid settle.
- Carefully withdraw a sample of the supernatant.
- Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert syringe filter.^[11]

- Quantify the concentration of **(+)-Butaclamol hydrochloride** in the filtrate using a validated HPLC method. A calibration curve with standard solutions of known concentrations must be used for accurate quantification.[\[11\]](#)[\[12\]](#)
- Report the solubility in mg/mL or mol/L at the specified temperature.

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[\[13\]](#) These studies are performed under conditions more severe than accelerated stability testing.[\[13\]](#)[\[14\]](#)

Objective: To evaluate the stability of **(+)-Butaclamol hydrochloride** under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

- **(+)-Butaclamol hydrochloride**
- Hydrochloric acid (HCl) solutions (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- Calibrated photostability chamber
- Calibrated temperature and humidity-controlled ovens
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

- Acid and Base Hydrolysis:
 - Dissolve **(+)-Butaclamol hydrochloride** in solutions of varying pH (e.g., 0.1 M HCl, purified water, and 0.1 M NaOH).
 - Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.

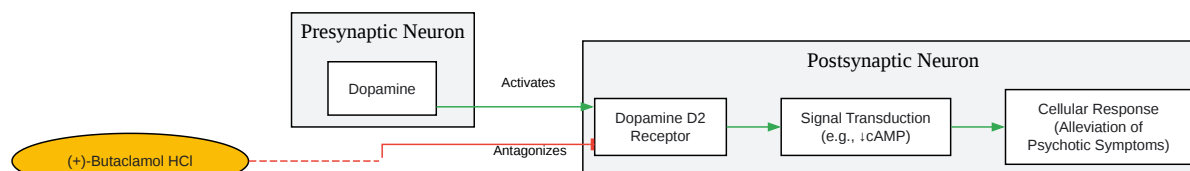
- Analyze samples at different time points by HPLC to determine the extent of degradation.
- Oxidation:
 - Dissolve **(+)-Butaclamol hydrochloride** in a solution containing an oxidizing agent (e.g., 3% H₂O₂).
 - Store the solution at room temperature for a specified period (e.g., up to 24 hours).^[13]
 - Analyze samples by HPLC to assess degradation.
- Thermal Degradation:
 - Expose solid **(+)-Butaclamol hydrochloride** to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).^[8]
 - Expose the solid drug to high humidity (e.g., 75% RH or greater) if appropriate.^[8]
 - Analyze samples at various time points.
- Photostability:
 - Expose solid **(+)-Butaclamol hydrochloride** and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
 - A control sample should be protected from light.
 - Analyze both the exposed and control samples by HPLC.

Data Analysis: For all stress conditions, the percentage of degradation should be calculated. The HPLC method used should be stability-indicating, meaning it can separate the intact drug from its degradation products.

Mechanism of Action and Signaling Pathway

(+)-Butaclamol hydrochloride exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.^{[1][15]} It binds to these

receptors without activating them, thereby blocking the actions of dopamine.[15][16] This blockade is thought to be responsible for its therapeutic effects in psychotic disorders.[15] While its primary action is on dopaminergic pathways, it has also been shown to interact with serotonergic mechanisms.[17]



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Caption: Mechanism of action of **(+)-Butaclamol hydrochloride** as a dopamine D2 receptor antagonist.

Caption: Experimental workflow for determining the solubility of **(+)-Butaclamol hydrochloride**.

Conclusion

This technical guide provides a consolidated resource on the chemical properties and stability of **(+)-Butaclamol hydrochloride**. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed experimental protocols provide a framework for its analysis and stability assessment. Understanding these properties is fundamental for researchers and drug development professionals to ensure the quality, efficacy, and safety of this potent neuroleptic agent in preclinical and clinical development.

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